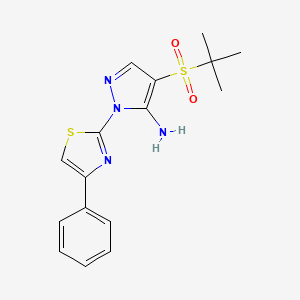

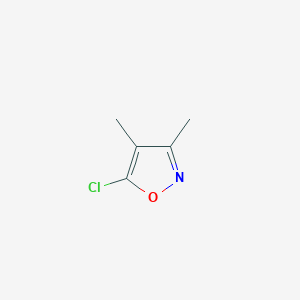

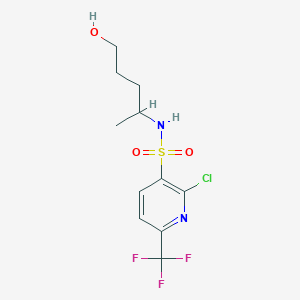

![molecular formula C16H22N2O3 B2389739 1-[(2-methyl-1H-indol-4-yl)oxy]-3-morpholino-2-propanol CAS No. 338392-10-2](/img/structure/B2389739.png)

1-[(2-methyl-1H-indol-4-yl)oxy]-3-morpholino-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methyl-1H-indol-4-yl)oxy]-3-morpholino-2-propanol, also known as MIP, is a small molecule that has been used in various scientific research applications. It has a wide variety of biochemical and physiological effects, and its advantages and limitations for lab experiments have been studied extensively.

Applications De Recherche Scientifique

Chiral Oxazinoindoles Synthesis and Bioactive Properties

Chiral 1,4-oxazino[4,3-a]indoles, which share structural similarities with "1-[(2-methyl-1H-indol-4-yl)oxy]-3-morpholino-2-propanol," have been explored for their antidepressant, anti-inflammatory, and antitumor activities. These compounds are synthesized through both racemic and enantioselective methods, with the latter offering insights into the development of bioactive molecules with potential therapeutic applications (Dupeux & Michelet, 2022).

Pharmacological Profile of Morpholine Derivatives

Morpholine derivatives, part of the chemical structure of the compound , have been extensively studied for their broad spectrum of pharmacological activities. These include significant roles in biochemistry and potential therapeutic applications across various domains, highlighting the importance of the morpholine ring in medicinal chemistry and drug design (Asif & Imran, 2019).

Indole Synthesis and Classification

Indole synthesis, crucial for creating compounds like "1-[(2-methyl-1H-indol-4-yl)oxy]-3-morpholino-2-propanol," has been a focal point of organic chemistry, given the indole alkaloids' range of biological activities. A comprehensive review of indole synthesis methods highlights the diverse strategies employed in synthesizing such compounds, underscoring the indole core's significance in developing pharmacologically active molecules (Taber & Tirunahari, 2011).

Role of Indoles in Hepatic Protection

Indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, exhibit a range of bioactive properties, notably in hepatic protection. These compounds, through various mechanisms, offer potential therapeutic strategies against chronic liver diseases, highlighting the broader applicability of indole-based compounds in medicine (Wang et al., 2016).

Analytical Methods in Determining Antioxidant Activity

Research on compounds like "1-[(2-methyl-1H-indol-4-yl)oxy]-3-morpholino-2-propanol" often involves evaluating antioxidant activities, which play a crucial role in various fields including food engineering, medicine, and pharmacy. A critical review of the tests used to determine antioxidant activity provides insights into the mechanisms, advantages, and applicability of these methods, relevant for assessing the antioxidant potential of chemically synthesized molecules (Munteanu & Apetrei, 2021).

Propriétés

IUPAC Name |

1-[(2-methyl-1H-indol-4-yl)oxy]-3-morpholin-4-ylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-12-9-14-15(17-12)3-2-4-16(14)21-11-13(19)10-18-5-7-20-8-6-18/h2-4,9,13,17,19H,5-8,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSITXROCEIEZDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CN3CCOCC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-methyl-1H-indol-4-yl)oxy]-3-morpholino-2-propanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

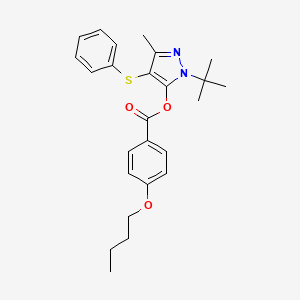

![{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B2389662.png)

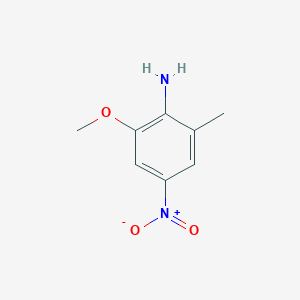

![(E)-4-(Dimethylamino)-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]but-2-enamide](/img/structure/B2389663.png)

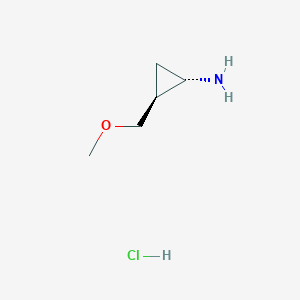

![1-[(4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2389676.png)

![5-[1-(4-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2389677.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2389679.png)